molecular formula C9H6ClN B167314 4-Chloroquinoline CAS No. 611-35-8

4-Chloroquinoline

Cat. No. B167314
CAS RN: 611-35-8
M. Wt: 163.6 g/mol
InChI Key: KNDOFJFSHZCKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinoline is a compound with the molecular formula C9H6ClN and a molecular weight of 163.604 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is partly soluble in water .


Synthesis Analysis

There are several methods for synthesizing this compound. For instance, one method involves the use of chlorobenzene and BTC in a pressure-resistant bottle at room temperature . Another method involves the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine ring . The compound also contains a chlorine atom attached to the fourth carbon atom in the quinoline ring .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . It can also undergo dehydrogenation reactions in the presence of a cobalt oxide catalyst .


Physical And Chemical Properties Analysis

This compound has a density of 1.25 g/mL at 20 °C . It has a boiling point of 255.8±13.0 °C at 760 mmHg . The compound is also characterized by its molar refractivity, polar surface area, polarizability, and molar volume .

Scientific Research Applications

1. Repurposing in Disease Management

4-Chloroquinoline, known for its antimalarial effects, is being repurposed for managing various infectious and noninfectious diseases. Research has uncovered biochemical properties of this compound that facilitate its use in treating different diseases, inspiring the development of novel compounds based on its structure (Njaria, Okombo, Njuguna, & Chibale, 2015).

2. Antimicrobial and Biomedical Applications

Recent studies have focused on chemical modifications of chitosan with this compound, yielding new compounds with enhanced antibacterial properties and potential biomedical applications. These derivatives show increased activity against both bacteria and fungi without cytotoxic effects, suggesting their use in biology and medicine (Haj, Mohammed, & Mohammood, 2020).

3. Anti-Cancer Potential

This compound compounds, including Chloroquine, have shown promise in cancer therapy. They can sensitize tumor cells to a variety of drugs, enhancing therapeutic activity. This property highlights their potential as a synergistic partner in anticancer chemotherapy (Solomon & Lee, 2009).

4. Influence on Inflammatory and Autophagy Pathways

This compound drugs impact inflammatory signaling pathways and autophagy, playing a critical role in tissue metabolism and immune system functions. This understanding aids in evaluating their use in cancer therapy (Varışlı, Cen, & Vlahopoulos, 2019).

5. Computational Studies for Drug Development

Computational studies on this compound derivatives have explored their potential as candidates for treating diseases like COVID-19. These studies utilize docking and cheminformatics tools, providing insights into the development of new therapeutics with lower toxicity (Vaidya & Vyas, 2020).

6. Electrochemical Sensors for Drug Monitoring

Electrochemical sensors have been developed for the detection of this compound drugs in biological and environmental samples. These sensors offer a simple, quick, and sensitive method for drug analysis, essential for monitoring long-term administration and associated toxic side effects (Matrouf et al., 2022).

Mechanism of Action

Target of Action

4-Chloroquinoline, a derivative of the 4-aminoquinoline class of compounds, primarily targets the Plasmodium parasites responsible for malaria . The compound’s primary targets are the parasite’s digestive vacuoles (DV) .

Mode of Action

This compound, like other 4-aminoquinolines, is a weak base that passively diffuses into the parasite’s DV . Once inside the DV, it becomes protonated, trapping the compound within the organelle and raising the surrounding pH . This raised pH in endosomes prevents virus particles from utilizing their activity for fusion and entry into the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium parasites . The compound inhibits the formation of β-hematin, a detoxified form of heme, thereby leading to the accumulation of toxic heme within the parasite .

Pharmacokinetics

This compound, as a 4-aminoquinoline, is completely absorbed from the gastrointestinal tract . It is sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days .

Result of Action

The primary result of this compound’s action is the death of Plasmodium parasites , leading to the alleviation of malaria symptoms . By disrupting the heme detoxification pathway, the compound causes the accumulation of toxic heme within the parasite, leading to its death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, exposure to certain environmental toxins used as herbicides or pesticides, e.g. rotenone and paraquat, was found to increase the risk of developing Parkinson’s disease . This suggests that environmental factors could potentially influence the action and efficacy of this compound, although more research is needed in this area.

Future Directions

Recent advances in the chemistry and medicinal potential of quinoline motifs have opened new opportunities for future drug development . The recent in vivo and in vitro screening of quinoline derivatives may pave the way for the development of novel drugs .

Biochemical Analysis

Biochemical Properties

4-Chloroquinoline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . The interaction of this compound with these enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, affecting their function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of lysosomes, leading to the accumulation of undigested substrates and disruption of cellular homeostasis . Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression and altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to DNA and interfere with its replication and transcription processes . It also inhibits the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair . These interactions result in the disruption of cellular processes and can lead to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as antimalarial activity, by inhibiting the growth of Plasmodium parasites . At high doses, this compound can cause toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The metabolism of this compound can affect metabolic flux and alter the levels of other metabolites in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, such as lysosomes . This localization can influence its activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily accumulating in lysosomes . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to lysosomal compartments. The accumulation of this compound in lysosomes can affect their function and lead to cellular toxicity .

properties

IUPAC Name

4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDOFJFSHZCKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209979
Record name 4-Chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point = 34.5 deg C; [ChemIDplus] Clear dark yellow liquid; mp = 28-31 deg C; [Sigma-Aldrich MSDS]
Record name 4-Chloroquinoline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11614
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

611-35-8
Record name 4-Chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloroquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloroquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chloroquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXK6W2A3GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

POCl3 (50 ml) was added to quinolin-4-ol (5.0 g, 34.9 mmol) and the mixture was heated at 90° C. for 0.5 h. After cooling, the mixture was concentrated in vacuo. The residue was quenched with cold sat. NaHCO3 solution under cooling and the resulting aqueous phase was extracted with chloroform. The combined organic phases were washed with water, dried (Na2SO4) and concentrated in vacuo to give the title compound (5.0 g, 89%) which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

a yield of 4-hydroxyquinoline of 15% relative to the 7-chloro-1,2,3,4-tetrahydroquinolin-4-one converted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In this scheme, the ethyl ester (A1) is condensed with the appropriate aniline (A2), in the presence of acid, to form an imine. The imine is then cyclized by heating at about 260-280° C. to give the corresponding 4-hydroxyquinoline (A3). The 4-hydroxyquinoline (A3) is subsequently refluxed with phosphorous oxychloride to form a 4-chloroquinoline (A4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

reacting the 4-hydroxyquinoline of formula (11) with thionyl chloride in the presence N,N-dimethylformamide or N,N-diethylformamide to obtain a 4-chloroquinoline of formula (12), ##STR11##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloroquinoline
Reactant of Route 2
4-Chloroquinoline
Reactant of Route 3
4-Chloroquinoline
Reactant of Route 4
4-Chloroquinoline
Reactant of Route 5
4-Chloroquinoline
Reactant of Route 6
Reactant of Route 6
4-Chloroquinoline

Q & A

Q1: What are some common methods for synthesizing 4-chloroquinoline derivatives?

A1: Several methods exist for synthesizing this compound derivatives:

  • From 4-quinolones: Heating 4-quinolones with phosphorus oxychloride (POCl3) is a common method for preparing the corresponding 4-chloroquinolines. [, , , ]
  • From imidoyl chlorides: Palladium-catalyzed chloroimination of fluorinated imidoyl chlorides offers an alternative route to 4-chloro-2-perfluoroalkyl quinolines. []
  • From this compound-3-carbaldehyde: This versatile synthon can undergo various substitutions and metal-catalyzed cross-coupling reactions to generate diversely functionalized 4-chloroquinolines. []

Q2: How does the reactivity of this compound compare to 2-chloroquinoline in nucleophilic substitution reactions?

A2: While both undergo nucleophilic substitution, this compound displays a higher tendency for acid catalysis or autocatalysis with amines compared to 2-chloroquinoline. [] Conversely, 2-chloroquinoline exhibits greater reactivity with methoxide ions. []

Q3: How does the presence of substituents on the quinoline ring affect the reactivity of this compound?

A3: Substituents significantly influence the reactivity of the 4-chloro group. Electron-withdrawing groups generally enhance the reactivity towards nucleophiles, while electron-donating groups decrease it. [, ]

Q4: Can you elaborate on the acid and base catalysis observed in nucleophilic substitution reactions of 4-chloroquinolines?

A4: Acid catalysis, often through protonation of the quinoline nitrogen, enhances the electrophilicity of the 4-carbon, facilitating nucleophilic attack. Base catalysis can deprotonate the nucleophile, increasing its reactivity. [, ]

Q5: What is the significance of the reaction of 4-chloroquinolines with 1,2,4-triazole?

A5: This reaction is significant for synthesizing 4-(1H-1,2,4-triazol-1-yl)quinolines, a class of compounds exhibiting anti-inflammatory and fungicidal properties. The reaction can be performed under neutral, acidic, or basic conditions, with the optimal conditions depending on the specific substituents on the quinoline ring. []

Q6: What unusual reaction was observed between 4-chloro-11-hydroxynaphtho[2,3-g]quinoline-5,12-dione and amines?

A6: Instead of simple amine substitution at the 4-position, this reaction yielded a mixture of 4-amino derivatives and the unexpected 2,6-disubstituted-imidazo[4,5,l-I-j]naphtho[2,3-g]quinolin-7-ones. []

Q7: How can 4-chloroquinolines be used in the synthesis of pyrazole derivatives?

A7: 4-Chloroquinolines react with hydrazine to produce 3-(2'-aminoaryl)pyrazoles. This ring-opening reaction occurs under mild conditions. [] They can also react with substituted hydrazines to yield 1,3-pyrazoles through a rearrangement reaction. []

Q8: What are some of the biological activities associated with this compound derivatives?

A8: this compound derivatives have shown potential in various biological applications:

  • Anticancer activity: Some derivatives, especially those with extended π-conjugated systems, have exhibited promising cytotoxic activity against cancer cell lines, including lung cancer. [, , , , , , ]
  • Gastric H+/K+-ATPase inhibition: Certain this compound derivatives have demonstrated inhibitory activity against gastric H+/K+-ATPase, suggesting potential as anti-ulcer agents. []
  • Antimicrobial activity: Some compounds synthesized from Meldrum acid and this compound derivatives have shown in vitro antimicrobial activity. []

Q9: Can you elaborate on the anticancer activity of 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone?

A9: This specific tropolone derivative displayed significant cytotoxic activity against the A549 lung cancer cell line, surpassing the potency of cisplatin. In vivo studies using mouse models further demonstrated its antitumor efficacy. [, , , , , , ]

Q10: What structural features contribute to the antiproliferative activity of 3-arylquinolines derived from this compound?

A10: The presence of a tricyclic ring system, mimicking the “2-phenylnaphthalene-type” structure, is essential for activity. Additionally, substituents on the aryl and quinoline rings influence potency, with electron-withdrawing groups generally enhancing cytotoxicity. []

Q11: How do structural modifications of this compound affect its biological activity?

A11: SAR studies have revealed key insights:

  • Substitution at the 4-position: Replacing chlorine with various amines, thiols, or other nucleophiles significantly alters the biological activity. [, , , ]
  • Aryl substituents: Introducing aryl groups at the 2- and 3-positions can lead to potent antitumor agents. [, , ]
  • Extended conjugation: Incorporating vinyl, butadienyl, or phenylbutadienyl groups at the 3-position of 4-chloroquinolines enhances their antiproliferative activity. []

Q12: How does the size of the alkyl substituent affect the biological activity of thienylpyrazoloquinolines derived from this compound?

A12: Increasing the size of the alkyl substituent in this series of compounds leads to a gradual shift in activity from inverse agonists to antagonists and finally to agonists of benzodiazepine receptors. []

Q13: What is the molecular formula and weight of this compound?

A13: The molecular formula is C9H6ClN, and its molecular weight is 163.60 g/mol.

Q14: What spectroscopic techniques are helpful in characterizing this compound derivatives?

A14: NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry are commonly employed for structural elucidation. [, , , ]

Q15: Are there any studies on the halogen bonding interactions of this compound N-oxide?

A15: Yes, research has shown that this compound N-oxide can form 1:1 amphoteric halogen-bonded adducts with diiodine. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.